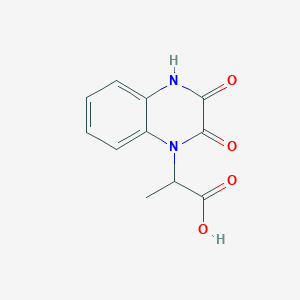

1-carboxyethylquinoxaline-2,3(1H,4H)-dione

Vue d'ensemble

Description

1-carboxyethylquinoxaline-2,3(1H,4H)-dione (CEQ) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoxaline derivative that has a carboxyethyl group attached to it. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail.

Applications De Recherche Scientifique

1-carboxyethylquinoxaline-2,3(1H,4H)-dione has been extensively studied for its potential applications in various fields. It has been shown to have antioxidant properties and can scavenge free radicals. Therefore, it has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Furthermore, 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has been used as a building block in the synthesis of other compounds, making it a valuable tool in organic synthesis.

Mécanisme D'action

The mechanism of action of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione is not fully understood, but it is believed to act as a free radical scavenger. 1-carboxyethylquinoxaline-2,3(1H,4H)-dione can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing damage to cells. This mechanism of action has been proposed to explain the antioxidant properties of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione.

Biochemical and Physiological Effects:

1-carboxyethylquinoxaline-2,3(1H,4H)-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has also been shown to reduce oxidative stress and inflammation, making it a potential therapeutic agent for the treatment of various diseases. Furthermore, 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has been shown to have antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione is its easy synthesis method, which allows for the production of large quantities of the compound. Furthermore, 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has been shown to be stable under various conditions, making it easy to handle and store. However, one of the limitations of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione is its low solubility in water, which can make it difficult to use in certain experiments.

Orientations Futures

There are several future directions for the study of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione. One direction is the development of new synthetic methods for 1-carboxyethylquinoxaline-2,3(1H,4H)-dione that can improve the yield and purity of the compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione, which can provide valuable information for its potential use as a therapeutic agent. Furthermore, the study of the structure-activity relationship of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione can lead to the development of new compounds with improved properties. Finally, the study of the potential side effects of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione can provide important information for its safe use in humans.

Conclusion:

In conclusion, 1-carboxyethylquinoxaline-2,3(1H,4H)-dione is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its easy synthesis method, stability, and potential therapeutic properties make it a valuable tool in scientific research. The study of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has provided valuable insights into its mechanism of action, biochemical and physiological effects, and potential applications. However, further research is needed to fully understand the potential of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione and its safe use in humans.

Propriétés

Numéro CAS |

137689-96-4 |

|---|---|

Nom du produit |

1-carboxyethylquinoxaline-2,3(1H,4H)-dione |

Formule moléculaire |

C11H10N2O4 |

Poids moléculaire |

234.21 g/mol |

Nom IUPAC |

2-(2,3-dioxo-4H-quinoxalin-1-yl)propanoic acid |

InChI |

InChI=1S/C11H10N2O4/c1-6(11(16)17)13-8-5-3-2-4-7(8)12-9(14)10(13)15/h2-6H,1H3,(H,12,14)(H,16,17) |

Clé InChI |

NUDMTQSXCGAGHU-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)N1C2=CC=CC=C2NC(=O)C1=O |

SMILES canonique |

CC(C(=O)O)N1C2=CC=CC=C2NC(=O)C1=O |

Synonymes |

1(2H)-Quinoxalineacetic acid, 3,4-dihydro--alpha--methyl-2,3-dioxo- |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)

![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)

![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)